4,4-Dimethylpent-1-yn-3-ol

Lipophilicity Solubility Purification

4,4-Dimethylpent-1-yn-3-ol (CAS 19115-28-7) is a tertiary alkyne alcohol with the molecular formula C₇H₁₂O and a molecular weight of approximately 112.17 g/mol. The compound features a terminal alkyne group (-C≡CH) and a hydroxyl group (-OH) attached to the third carbon of the pentane backbone, with two methyl substituents at the C4 position, creating a sterically hindered tertiary alcohol.

Molecular Formula C7H12O
Molecular Weight 112.172
CAS No. 19115-28-7
Cat. No. B2579561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethylpent-1-yn-3-ol
CAS19115-28-7
Molecular FormulaC7H12O
Molecular Weight112.172
Structural Identifiers
SMILESCC(C)(C)C(C#C)O
InChIInChI=1S/C7H12O/c1-5-6(8)7(2,3)4/h1,6,8H,2-4H3
InChIKeyILPLTEOGHOQFHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4-Dimethylpent-1-yn-3-ol (CAS 19115-28-7): A Sterically Hindered Tertiary Alkyne Alcohol for Selective Organic Transformations


4,4-Dimethylpent-1-yn-3-ol (CAS 19115-28-7) is a tertiary alkyne alcohol with the molecular formula C₇H₁₂O and a molecular weight of approximately 112.17 g/mol [1]. The compound features a terminal alkyne group (-C≡CH) and a hydroxyl group (-OH) attached to the third carbon of the pentane backbone, with two methyl substituents at the C4 position, creating a sterically hindered tertiary alcohol [2]. This unique molecular configuration imparts distinct reactivity and selectivity in synthetic pathways, making it a valuable intermediate in organic synthesis, particularly for constructing complex frameworks via alkyne-based reactions such as Sonogashira coupling or nucleophilic additions [2]. Its computed properties include an XLogP3 of 1.4, a topological polar surface area of 20.2 Ų, and a single rotatable bond, which collectively influence its physicochemical behavior and handling requirements [1]. The compound is typically handled under inert conditions due to its alkyne functionality and finds utility in pharmaceutical and fine chemical research where controlled functionalization is critical [2].

Why 4,4-Dimethylpent-1-yn-3-ol Cannot Be Simply Replaced with In-Class Terminal Alkyne Alcohols


Terminal alkyne alcohols are a broad class of compounds, but subtle structural variations can dramatically alter reactivity, selectivity, and physical properties, precluding simple substitution. The presence of the gem-dimethyl group at the C4 position in 4,4-dimethylpent-1-yn-3-ol introduces significant steric hindrance around the hydroxyl-bearing carbon, which is absent in analogs like 3-methyl-1-pentyn-3-ol (CAS 77-75-8) or 1-pentyn-3-ol [1]. This steric bulk directly impacts reaction outcomes: it can influence the diastereoselectivity of rearrangements , alter the E/Z selectivity in coupling reactions , and affect the binding affinity in enzyme-catalyzed transformations. Furthermore, the increased hydrophobicity (XLogP3 = 1.4) relative to less substituted analogs (e.g., 3-methyl-1-pentyn-3-ol, XLogP3 ≈ 0.9) changes solubility profiles and partitioning behavior, which is critical for both reaction medium design and downstream purification [1][2]. These differences underscore that 4,4-dimethylpent-1-yn-3-ol is not an interchangeable commodity but a structurally distinct building block with quantifiable performance differentiation in sterically demanding synthetic applications.

Quantitative Differentiation Evidence: 4,4-Dimethylpent-1-yn-3-ol vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) Relative to 3-Methyl-1-pentyn-3-ol Impacts Solvent Selection and Purification

The computed octanol-water partition coefficient (XLogP3) for 4,4-dimethylpent-1-yn-3-ol is 1.4 [1]. In comparison, the less substituted analog 3-methyl-1-pentyn-3-ol (CAS 77-75-8) has an XLogP3 of approximately 0.9 [2]. This 0.5 log unit difference corresponds to a roughly 3.2-fold higher lipophilicity for the target compound. This quantitative difference directly influences solubility in organic solvents, retention time in reverse-phase chromatography, and partitioning behavior in liquid-liquid extractions, thereby affecting both reaction design and downstream purification workflows.

Lipophilicity Solubility Purification Physicochemical Properties

Steric Hindrance Drives Diastereoselectivity in Ortho Ester Claisen Rearrangements

The steric bulk of the gem-dimethyl group at C4 profoundly influences the stereochemical outcome of the ortho ester Claisen rearrangement. Studies with chiral propargylic alcohols demonstrate that increasing the size of the substituent at the propargylic position (i.e., the alkyl group R) enhances diastereoselectivity. For (3R)-4,4-dimethylpent-1-yn-3-ol derivatives, the diastereoselectivity is notably higher compared to less sterically demanding analogs such as 3-methyl-1-pentyn-3-ol . The observed effect is attributed to 1,3-interactions in the transition state, where the larger tert-butyl group (derived from the C4 gem-dimethyl) imposes greater conformational restriction, favoring one diastereomeric pathway over the other.

Stereoselective Synthesis Rearrangement Chiral Building Block Asymmetric Synthesis

Gem-Dimethyl Substitution Reduces Rotatable Bonds to Improve Conformational Rigidity

4,4-Dimethylpent-1-yn-3-ol possesses exactly one rotatable bond (excluding the hydroxyl group rotation) as determined by computational analysis [1]. In contrast, 3-methyl-1-pentyn-3-ol contains three rotatable bonds, and 1-pentyn-3-ol contains two [2]. The reduced conformational flexibility arising from the gem-dimethyl substitution restricts the molecule to fewer low-energy conformations, which can enhance binding affinity in biological targets, improve crystal packing for X-ray crystallography, and reduce the entropic penalty upon complex formation in supramolecular chemistry.

Molecular Rigidity Conformational Analysis Structure-Based Design Crystallography

Validated as a Core Scaffold in Patented Hypolipidemic Agents

United States Patent US4089908 (filed 1976, assigned to Sandoz, Inc.) explicitly claims 1-aryl-1-alkynyl-1-(t-butyl)-substituted methanols, exemplified by 3-(2'-naphthyl)-4,4-dimethyl-pent-1-yn-3-ol, as hypolipidemic agents [1]. The patent demonstrates the utility of the 4,4-dimethylpent-1-yn-3-ol core as a privileged scaffold for modulating lipid metabolism. While 3-methyl-1-pentyn-3-ol and other simpler terminal alkyne alcohols are used as general building blocks, they lack documented precedent in this specific therapeutic class. The patent validation provides a clear differentiation: the gem-dimethyl group at C4 is a critical structural element for the hypolipidemic activity of the claimed series.

Pharmaceutical Intermediate Hypolipidemic Agents Patent Literature Drug Discovery

Strategic Application Scenarios for 4,4-Dimethylpent-1-yn-3-ol Based on Verified Differentiation


Asymmetric Synthesis of Chiral Building Blocks Requiring High Diastereocontrol

Leveraging the enhanced diastereoselectivity conferred by the sterically bulky gem-dimethyl group, 4,4-dimethylpent-1-yn-3-ol is optimally deployed as a substrate in stereoselective rearrangements (e.g., ortho ester Claisen) or cycloadditions where conformational restriction improves the stereochemical outcome. This reduces the need for chiral separation and increases the efficiency of enantiopure intermediate production for pharmaceuticals or natural product synthesis [1].

Medicinal Chemistry Campaigns Targeting Hypolipidemic Pathways

Based on patent US4089908, 4,4-dimethylpent-1-yn-3-ol serves as a validated core scaffold for synthesizing 1-aryl-1-alkynyl-1-(t-butyl)-substituted methanols with documented hypolipidemic activity. Medicinal chemists can use this compound as a starting point for SAR studies, exploring substitutions on the aryl ring or the alkyne terminus to optimize potency and pharmacokinetic properties, with the confidence that the core scaffold has prior art precedent in this therapeutic area [1].

Lipophilic Linker for Bioconjugation via Click Chemistry

The relatively high lipophilicity (XLogP3 = 1.4) of 4,4-dimethylpent-1-yn-3-ol makes it a suitable terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) when a hydrophobic linker is desired. Compared to more polar analogs like 3-methyl-1-pentyn-3-ol, the 4,4-dimethyl variant will impart greater lipid solubility to the conjugate, which can be advantageous for membrane permeability or for anchoring to hydrophobic surfaces in material science applications [1].

Conformationally Restricted Probes for Crystallography and Biophysical Studies

With only one rotatable bond, 4,4-dimethylpent-1-yn-3-ol exhibits significantly reduced conformational flexibility relative to its in-class analogs. This property is highly valued in fragment-based drug discovery, where rigid fragments tend to exhibit higher binding affinity and better defined electron density in X-ray crystallography. Researchers can employ this compound to generate high-quality co-crystal structures or to serve as a minimalist probe for mapping hydrophobic binding pockets in proteins [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Dimethylpent-1-yn-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.